molecular formula C6H5N3 B112612 3-Amino-2-pyridinecarbonitrile CAS No. 42242-11-5

3-Amino-2-pyridinecarbonitrile

Cat. No. B112612
CAS RN: 42242-11-5
M. Wt: 119.12 g/mol
InChI Key: KMHCTFSFWQRZTR-UHFFFAOYSA-N
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Description

3-Amino-2-pyridinecarbonitrile is a chemical compound with the molecular formula C6H5N3 and a molecular weight of 119.13 . It is a solid substance .


Synthesis Analysis

An effective method for the chemoselective, liquid-phase heterogeneous catalytic hydrogenation of some pyridinecarbonitriles, including 3-Amino-2-pyridinecarbonitrile, to the corresponding pyridyl- or piperidylmethylamines over a Pd/C catalyst has been developed . The synthesis can be fine-tuned by simply adjusting the amount of acidic additive (H2SO4) based on whether the product to be prepared is pyridyl- or piperidylmethylamine .


Molecular Structure Analysis

The SMILES string for 3-Amino-2-pyridinecarbonitrile is Nc1cccnc1C#N . The InChI is 1S/C6H5N3/c7-4-6-5(8)2-1-3-9-6/h1-3H,8H2 .


Physical And Chemical Properties Analysis

3-Amino-2-pyridinecarbonitrile is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Fluorescence Properties

3-Amino-2-pyridinecarbonitrile has been utilized in the synthesis of various N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters. These compounds exhibit notable fluorescence properties and some also demonstrate considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).

Antimicrobial and Antioxidant Activities

Novel 2-amino-pyridine-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds exhibited marked antibacterial activity and were also effective as antioxidants (Lagu & Yejella, 2020).

Reactivity in Synthesis

2,6-Diamino-4-methyl-3-pyridinecarbonitrile, a related derivative, has shown reactivity that could be beneficial in synthetic applications. This includes its reaction with benzene-sulfonyl chloride to yield tris-sulfonyl derivatives (Katritzky, Rachwał, Smith, & Steel, 1995).

Corrosion Inhibition

Several pyridine derivatives including 3-pyridinecarbonitrile variants have been studied for their corrosion inhibition effects on mild steel in acidic environments. These studies include both experimental and quantum chemical analyses (Ansari, Quraishi, & Singh, 2015).

Application in Security Paper

3-Pyridinecarbonitrile containing compounds have been explored for their application in security paper, leveraging their fluorescence behavior and the mechanical properties of treated paper sheets (Basta, Girgis, & El-saied, 2002).

Safety And Hazards

The compound has been classified as having acute toxicity (oral), and it can cause skin corrosion/irritation . The safety information pictograms indicate that it is a warning (GHS07) . The hazard statements are H302-H315-H319-H332-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Relevant Papers One relevant paper discusses the chemoselective, liquid-phase heterogeneous catalytic hydrogenation of some pyridinecarbonitriles, including 3-Amino-2-pyridinecarbonitrile . The paper provides valuable insights into the synthesis of this compound.

properties

IUPAC Name

3-aminopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-4-6-5(8)2-1-3-9-6/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHCTFSFWQRZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341926
Record name 3-Amino-2-pyridinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-pyridinecarbonitrile

CAS RN

42242-11-5
Record name 3-Amino-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 3-Amino-2-chloro-pyridine (5g) and cuprous cyanide (5 g) in 10 mL of N-Methylpyrrolidone was heated with stirring at 185° C. for 2 h under an atmosphere of nitrogen. The reaction mixture was concentrated in vacuo and concentrated ammonium hydroxide and 10% methanol/methylene chloride were added. The mixture was shaken and filtered, the organic layer separated and the aqueous layer extracted two times with methanol/methylene chloride. The combined organic extracts were dried over magnesium sulfate and the solvent removed in vacuo. The residue was recrystallized from ethyl acetate/hexane to afford 3-Amino-2-cyanopyridine as a tan solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-azido-2-cyanopyridine (1.44 g, 9.9 mmol) in ethanol (100 ml) was hydrogenated over palladium on carbon (10%, 50 mg) at room temperature and 3.5 p.s.i for 18 h. The catalyst was filtered off over Celite and the filtrate was concentrated to leave the product (1.16 g). 1H NMR (d6-DMSO) 7.87 (1H, d), 7.33 (1H, dd), 7.22 (1H, d), 6.28 (2H, s).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Chloro-pyridin-3-ylamine (2.0 g) was dissolved in DMF (24 mL) and zinc cyanide (1.83 g) was added to the solution. The solution was degassed in vacuum 5×, tetrakis(triphenylphosphine) palladium(0) (901 mg) was added and the reaction mixture was stirred at 90° C. for 7 h. After the reaction mixture was cooled to room temperature, the solid was removed by filtration and the filter cake was washed with ethyl acetate. Water was added to the filtrate, the layers were separated and the aqueous layer was 2× extracted with ethyl acetate. The combined organic layer was washed 3× with water, washed with brine, dried over magnesium sulfate and concentrated in vacuum. The residue was purified by column chromatography (silica 60, chloroform/ethyl acetate 3:1, Rf=0.25) to afford 755 mg of the title compound of the formula
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DJ Brown, JA Ellman, EC Taylor - 2007 - books.google.com
A volume in the Chemistry of Heterocyclic Compounds series, this book provides a summary of the chemistry of each of the six naphthyridine systems along with tables of known simple …
Number of citations: 9 books.google.com
DJ Brown - 2022 - John Wiley & Sons, Inc.
Number of citations: 11

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